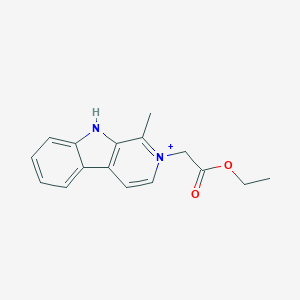
2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium, also known as harmine, is a naturally occurring beta-carboline alkaloid found in plants such as Banisteriopsis caapi and Peganum harmala. Harmine has been used for centuries in traditional medicine and has recently gained attention for its potential therapeutic applications in various diseases.
作用機序
Harmine exerts its effects through a variety of mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. Harmine also activates the Wnt signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Harmine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of amyloid-beta protein levels in Alzheimer's disease, and the protection of dopaminergic neurons in Parkinson's disease.
実験室実験の利点と制限
Harmine has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium can also be difficult to work with due to its sensitivity to light and air, and its tendency to form insoluble aggregates.
将来の方向性
There are several potential future directions for research on 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the optimization of this compound-based therapies for various diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects and to determine its safety and efficacy in humans.
合成法
Harmine can be synthesized through various methods, including the extraction of harmala alkaloids from plants or the chemical synthesis of beta-carbolines. One commonly used method involves the condensation of harmaline with ethyl oxalate in the presence of a strong acid catalyst.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that 2-(2-ethoxy-2-oxoethyl)-1-methyl-9H-beta-carbolin-2-ium has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.
特性
分子式 |
C16H17N2O2+ |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
ethyl 2-(1-methyl-9H-pyrido[3,4-b]indol-2-ium-2-yl)acetate |
InChI |
InChI=1S/C16H16N2O2/c1-3-20-15(19)10-18-9-8-13-12-6-4-5-7-14(12)17-16(13)11(18)2/h4-9H,3,10H2,1-2H3/p+1 |
InChIキー |
UPLGTVJMHMLUCY-UHFFFAOYSA-O |
SMILES |
CCOC(=O)C[N+]1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
正規SMILES |
CCOC(=O)C[N+]1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
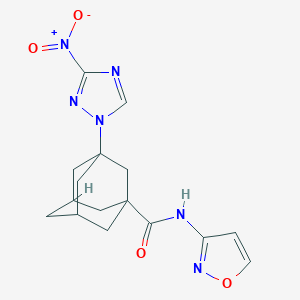
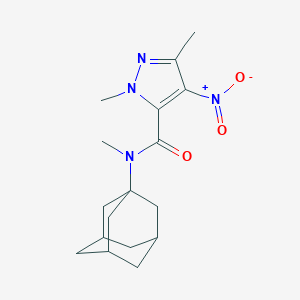
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
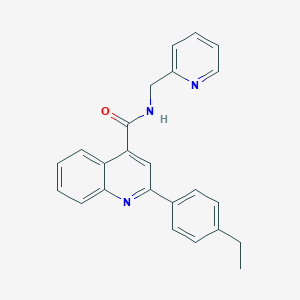
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
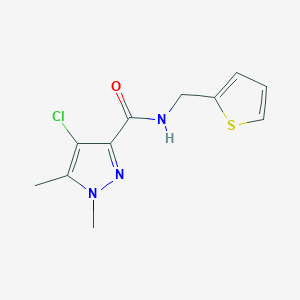
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
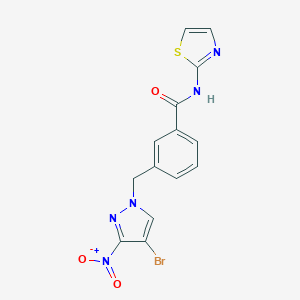
![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
